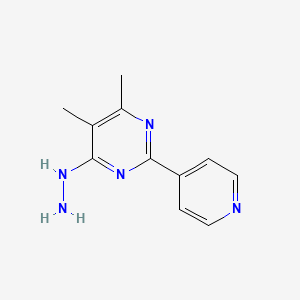

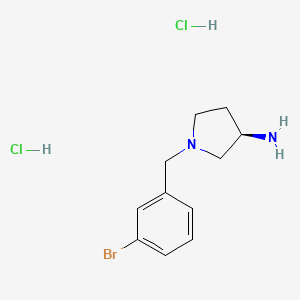

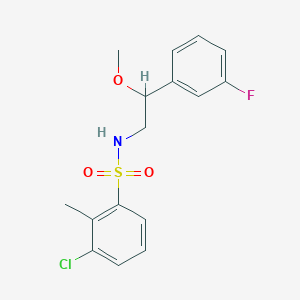

(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

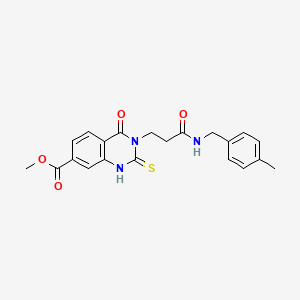

(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, also known as BPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPAM is a selective ligand for the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is primarily expressed in the central nervous system (CNS). This receptor is involved in various physiological processes, including learning, memory, and attention. Therefore, BPAM has been studied extensively for its potential therapeutic applications in treating various neurological disorders.

Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry and Catalysis

Geminal Dehydrogenation of Ether and Amine C(sp3)H2 Groups : The study by Ferrando-Miguel et al. (2002) explores the reactivity of ruthenium and osmium complexes with cyclic ethers and amines, leading to geminal dehydrogenation and the formation of carbene complexes. This research demonstrates the potential utility of these metal complexes in organic synthesis and catalysis, particularly in the dehydrogenation of cyclic amines (Ferrando-Miguel et al., 2002).

Copper Complexes in Polymerization : Daneshmand et al. (2017) synthesized diiminopyrrolide copper complexes and investigated their rac-lactide polymerization activity. These complexes, especially those containing N-p-bromobenzyl ligands, showcase the role of metal complexes in facilitating polymerization reactions, highlighting their application in materials science and polymer chemistry (Daneshmand et al., 2017).

Synthetic Chemistry and Material Science

Synthesis of Chiral Pyrrolidines : Schroeder et al. (1992) detailed the synthesis of chiral 3-(1-aminoethyl)pyrrolidines, which are key intermediates in the preparation of quinolone antibacterials. This work illustrates the importance of chiral pyrrolidine derivatives in drug synthesis and the broader field of medicinal chemistry (Schroeder et al., 1992).

Antioxidant and Anticholinergic Activities of Bromophenols : Rezai et al. (2018) reported the synthesis and biological evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, demonstrating potent antioxidant and anticholinergic activities. These findings underscore the potential application of such compounds in the development of therapeutic agents for oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).

Drug Delivery Systems

- Targeting Anticancer Drugs to the Brain : El-Sherbeny et al. (2003) explored a redox system for site-specific and sustained delivery of drugs to the brain, highlighting the use of a chemical delivery system (CDS) to enhance the bioavailability of anticancer agents within the central nervous system. This research offers insights into the design of more effective drug delivery strategies for treating brain tumors (El-Sherbeny et al., 2003).

Eigenschaften

IUPAC Name |

(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPNFOWOSEOSB-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962445.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2962446.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2962451.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)

![N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2962463.png)

![5-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2962465.png)